N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)thiophene-2-carboxamide
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Overview
Description
N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)thiophene-2-carboxamide is a synthetic organic compound that belongs to the class of quinoline derivatives
Mechanism of Action
Target of Action
The primary target of the compound N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)thiophene-2-carboxamide is the PYR/PYL family of ABA receptors . These receptors play a crucial role in the plant’s response to drought and other abiotic stresses .
Mode of Action
The compound acts as a potent activator of multiple members of the ABA receptor family . It binds directly to the PYR/PYL family of ABA receptors, resulting in the inhibition of type 2C phosphatases (PP2C) and activation of downstream ABA signaling .
Biochemical Pathways
The activation of ABA receptors by the compound leads to the inhibition of PP2C, which in turn activates downstream ABA signaling . This signaling pathway plays a crucial role in the plant’s ability to resist abiotic stresses such as drought, cold, and soil salinity .
Result of Action
The activation of ABA receptors by the compound results in a gene network activation that is highly similar to that induced by ABA . This leads to physiological changes in the plant, such as inhibited seed germination, prevention of leaf water loss, and enhanced drought resistance .
Action Environment
Environmental factors such as drought, cold, and soil salinity can influence the action, efficacy, and stability of the compound . For instance, in conditions of drought stress, the compound’s ability to activate ABA receptors and induce drought resistance would be particularly beneficial .
Biochemical Analysis
Biochemical Properties
It has been found to interact with the PYR/PYL family of ABA receptors, resulting in the inhibition of type 2C phosphatases (PP2C) and activation of downstream ABA signaling .
Cellular Effects
In cellular models, N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)thiophene-2-carboxamide has been shown to influence cell function by interacting with ABA receptors. This interaction leads to the activation of a gene network that is highly similar to that induced by ABA .
Molecular Mechanism
The molecular mechanism of action of this compound involves binding to the PYR/PYL family of ABA receptors. This binding results in the inhibition of type 2C phosphatases (PP2C) and activation of downstream ABA signaling .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)thiophene-2-carboxamide typically involves the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through various methods, such as the Skraup synthesis, Friedländer synthesis, or Pfitzinger reaction.
Introduction of the Propyl Group: The propyl group can be introduced through alkylation reactions using propyl halides in the presence of a base.
Formation of the Thiophene Carboxamide: The thiophene carboxamide moiety can be introduced through amide bond formation reactions using thiophene carboxylic acid derivatives and appropriate coupling reagents.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to achieve high yields and purity. This may include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)thiophene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced quinoline derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the quinoline or thiophene rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride (NaBH~4~) or lithium aluminum hydride (LiAlH~4~) can be used.
Substitution: Reagents such as halogens, alkyl halides, or nucleophiles (e.g., amines, thiols) can be employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction may produce dihydroquinoline derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe for studying biological processes involving quinoline derivatives.
Medicine: Potential therapeutic applications due to its biological activity.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Comparison with Similar Compounds
Similar Compounds
Quinoline: The parent compound with a wide range of biological activities.
Chloroquine: An antimalarial drug with a quinoline core.
Quinacrine: Another antimalarial drug with a similar structure.
Uniqueness
N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)thiophene-2-carboxamide is unique due to the presence of the thiophene carboxamide moiety, which may impart distinct biological properties compared to other quinoline derivatives.
Properties
IUPAC Name |
N-(2-oxo-1-propyl-3,4-dihydroquinolin-6-yl)thiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O2S/c1-2-9-19-14-7-6-13(11-12(14)5-8-16(19)20)18-17(21)15-4-3-10-22-15/h3-4,6-7,10-11H,2,5,8-9H2,1H3,(H,18,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CMNBJYFFFXKQGR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=O)CCC2=C1C=CC(=C2)NC(=O)C3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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